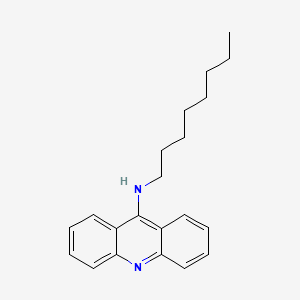

9-Acridinamine, N-octyl-

Description

BenchChem offers high-quality 9-Acridinamine, N-octyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Acridinamine, N-octyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

111782-80-0 |

|---|---|

Molecular Formula |

C21H26N2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

N-octylacridin-9-amine |

InChI |

InChI=1S/C21H26N2/c1-2-3-4-5-6-11-16-22-21-17-12-7-9-14-19(17)23-20-15-10-8-13-18(20)21/h7-10,12-15H,2-6,11,16H2,1H3,(H,22,23) |

InChI Key |

ZGGVGGSBCHXRLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |

Origin of Product |

United States |

Stimuli Responsive Release:advanced Drug Delivery Systems Can Be Designed to Release Their Payload in Response to Specific Stimuli Present at the Target Site, Such As a Change in Ph, Temperature, or the Presence of Certain Enzymesdartmouth.edu. for Example, a Carrier Could Be Designed to Be Stable at the Physiological Ph of Blood Ph 7.4 but to Disassemble and Release N Octyl 9 Acridinamine in the Acidic Microenvironment of a Tumor Ph ~6.5 . Theoretical Models Can Help in the Design of Materials with the Desired Stimuli Responsive Properties.

The following table outlines the theoretical design principles for a targeted delivery system for N-octyl-9-acridinamine.

| Design Principle | Implementation Strategy | Theoretical Considerations |

| Encapsulation | Formulation into liposomes or polymeric nanoparticles. | Prediction of drug-carrier interactions, loading efficiency, and release kinetics. |

| Targeting | Conjugation of targeting ligands (e.g., antibodies, peptides) to the carrier surface. | Molecular docking to assess ligand-receptor binding affinity and selectivity. |

| Controlled Release | Use of stimuli-responsive materials (e.g., pH-sensitive polymers). | Modeling of material properties to predict release profiles under different physiological conditions. |

By integrating these theoretical frameworks, it is possible to rationally design sophisticated drug delivery systems that can maximize the therapeutic efficacy of N-octyl-9-acridinamine while minimizing its potential for systemic toxicity.

In Vitro Molecular Interactions and Biological Mechanisms of N Octyl 9 Acridinamine Derivatives

Enzyme Inhibition Profiles

The enzyme inhibition profile of 9-acridinamine derivatives is dominated by their potent activity against DNA topoisomerases. As a class, these compounds are often characterized as dual inhibitors of Topoisomerase I and Topoisomerase II, although the relative potency against each enzyme can vary significantly depending on the specific chemical structure of the derivative. mdpi.comresearchgate.net

The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%. For example, certain 9-acridinyl-1,2,3-triazole derivatives have demonstrated potent Topoisomerase IIB inhibition with IC50 values in the sub-micromolar range, comparable to or even exceeding that of the established anticancer drug doxorubicin. nih.gov

| Compound Class/Derivative | Target Enzyme(s) | Mode of Inhibition | Observed IC50 / Activity |

|---|---|---|---|

| Substituted 9-Aminoacridines | Topoisomerase II | Catalytic Inhibition | Leads to G1-S phase cell cycle arrest. nih.gov |

| Substituted 9-Aminoacridines | Topoisomerase I | Stabilizes Topo I-DNA adducts (Poison) | Considered non-lethal poisons in some contexts. nih.govresearchgate.net |

| 3,9-Disubstituted Acridines | Topoisomerase I & IIα | Dual Inhibition | Show preference for Topo I over Topo IIα. mdpi.com |

| 9-Acridinyl-1,2,3-triazole derivative (Compound 8) | Topoisomerase IIB | Inhibition | IC50 = 0.52 µM. nih.gov |

| 9-Acridinyl-1,2,3-triazole derivative (Compound 9) | Topoisomerase IIB | Inhibition | IC50 = 0.86 µM. nih.gov |

| m-AMSA | Topoisomerase II | Poison (induces protein-linked DNA breaks) | Potent cytotoxicity linked to DNA damage. nih.gov |

Table 2. Summary of enzyme inhibition profiles for various 9-aminoacridine (B1665356) derivatives, highlighting their primary enzyme targets, mode of action, and measured inhibitory concentrations where available.

Cholinesterase Inhibition Studies (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of 9-aminoacridine have been extensively investigated as inhibitors of cholinesterases, enzymes critical in the regulation of neurotransmission. The inhibitory potential of these compounds is of significant interest in the context of neurodegenerative diseases.

The inhibitory activity of acridine (B1665455) derivatives is influenced by the nature of the substituent at the 9-position. For example, 9-aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates are effective cholinesterase inhibitors, whereas 9-aryl(heteroaryl)-N-methyl-9,10-dihydroacridines show lower potency. nih.gov

Table 1: Cholinesterase Inhibition by Acridine Derivatives

| Compound Class | Target Enzyme | Activity |

| 9-heterocyclic amino-N-methyl-9,10-dihydroacridines | AChE and BChE | Effective inhibition nih.gov |

| 9-aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates | Cholinesterases | Effective inhibition nih.gov |

| 9-aryl(heteroaryl)-N-methyl-9,10-dihydroacridines | AChE and BChE | Low potency nih.gov |

| N-octyl-1,2,3,4-tetrahydro-9-aminoacridine | Acetylcholinesterase | Reversible inhibitor nih.gov |

Inhibition of Other Hydrolases (e.g., Carboxylesterase)

The interaction of N-octyl-9-acridinamine derivatives with other hydrolases, such as carboxylesterases (CES), has also been a subject of investigation. Carboxylesterases are involved in the metabolism of a wide range of xenobiotics and endogenous compounds.

Studies on novel 9-phosphoryl-9,10-dihydroacridines and 9-phosphorylacridines have shown that these compounds generally exhibit weak inhibition of carboxylesterase. frontiersin.orgnih.gov This suggests a degree of selectivity in the inhibitory profile of certain acridine derivatives, which is a desirable characteristic in drug development to minimize off-target effects. The weak inhibition of CES by these compounds indicates a lower likelihood of drug-drug interactions mediated by this enzyme. frontiersin.orgnih.gov

Cytochrome P450 (CYP450) and UDP-Glucuronosyltransferase (UGT) Inhibition Potential

The potential for N-octyl-9-acridinamine derivatives to inhibit key drug-metabolizing enzymes like Cytochrome P450 (CYP450) and UDP-glucuronosyltransferases (UGTs) is a critical aspect of their preclinical evaluation. Inhibition of these enzymes can lead to significant drug-drug interactions.

Currently, there is a lack of specific data in the public domain detailing the inhibitory effects of N-octyl-9-acridinamine on CYP450 and UGT isoforms. The parent molecule, 9-aminoacridine, and its derivatives are known to interact with various biological systems, and it is plausible that they may also interact with these metabolic enzymes. However, without direct experimental evidence, their inhibition potential remains to be elucidated. General studies on drug interactions with UGTs indicate that many compounds can act as inhibitors, and this is a predictor of potential drug-induced liver injury. nih.gov Similarly, interactions with the CYP450 system are a common source of drug-drug interactions. nih.govmdpi.com Further research is required to characterize the specific inhibitory profile of N-octyl-9-acridinamine against a panel of CYP450 and UGT enzymes.

Modulation of Cellular Signaling Pathways (Non-Clinical Models)

Regulation of the Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (B549165) (mTOR) Pathway

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many diseases, including cancer.

Research has shown that 9-aminoacridine (9AA), the parent compound of N-octyl-9-acridinamine, and its derivatives can target and inhibit the PI3K/AKT/mTOR pathway. nih.gov The mechanism of action involves the selective downregulation of the p110 gamma catalytic subunit of PI3K. nih.gov This inhibition of the PI3K/AKT/mTOR pathway is a key contributor to the pro-apoptotic and anti-proliferative effects of 9-aminoacridine-based compounds. nih.gov While these findings are based on the parent compound, they provide a strong rationale for investigating whether N-octyl-9-acridinamine exerts similar regulatory effects on this critical cellular pathway.

Nuclear Factor-kappa B (NF-κB) and p53 Signaling Pathway Modulation

The nuclear factor-kappa B (NF-κB) and p53 signaling pathways are pivotal in regulating cellular responses to stress, inflammation, and DNA damage, and their modulation is a key area of therapeutic interest.

The parent compound, 9-aminoacridine, has been demonstrated to simultaneously suppress the NF-κB pathway and activate the p53 signaling pathway. nih.gov The suppression of NF-κB, a key regulator of inflammatory and survival responses, and the activation of p53, a critical tumor suppressor, contribute to the selective toxicity of 9-aminoacridine derivatives towards tumor cells. nih.gov The activation of p53 by 9-aminoacridine is linked to the downstream modulation of the PI3K/AKT/mTOR pathway. nih.gov These findings suggest a multi-targeted mechanism of action for the acridine scaffold. Although direct evidence for N-octyl-9-acridinamine is pending, it is highly probable that it shares these modulatory effects on the NF-κB and p53 pathways, making it a compound of interest for further investigation in relevant disease models.

Other Biochemical and Biophysical Interactions

Antioxidant Activity Assessment (e.g., ABTS, FRAP assays)

The antioxidant capacity of acridine derivatives has been evaluated using various standard assays, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. Research into a series of 9-phosphorylated acridine derivatives has revealed significant structural determinants for this activity.

Specifically, 9-phosphoryl-9,10-dihydroacridines demonstrated high radical-scavenging and iron-reducing capabilities, with activities comparable to that of Trolox, a standard antioxidant compound. nih.gov In stark contrast, their aromatized counterparts, the 9-phosphorylacridines, were found to be almost entirely inactive in the same assays. nih.gov This suggests that the dihydroacridine scaffold is crucial for the antioxidant properties of these derivatives. The high activity of the dihydroacridines is consistent with a single electron transfer (SET) mechanism, as evidenced by the rapid rate of reaction in the ABTS assay. nih.gov

| Compound Class | ABTS Radical Scavenging Activity | Ferric Reducing Antioxidant Power (FRAP) |

|---|---|---|

| 9-phosphoryl-9,10-dihydroacridines | High (Comparable to Trolox) | High (Comparable to Trolox) |

| 9-phosphorylacridines | Inactive | Inactive |

Inhibition of β-Amyloid Self-Aggregation

The aggregation of the β-amyloid (Aβ) peptide is a central event in the pathology of Alzheimer's disease. researchgate.net The ability of N-octyl-9-acridinamine derivatives to interfere with this process is a key area of investigation. Studies on 9-phosphorylated acridine derivatives have shown that, similar to antioxidant activity, the dihydroacridine structure is more effective than the fully aromatic acridine core in preventing Aβ aggregation. nih.gov

Dihydroacridines were found to inhibit the self-aggregation of Aβ42, with the nature of the substituent on the phosphoryl group influencing the degree of inhibition. The most active compounds identified were a dibenzyloxy derivative and its diphenethyl bioisostere, which demonstrated significant inhibition of Aβ42 aggregation. nih.gov In contrast, the corresponding aromatized acridine derivatives showed little to no inhibitory effect. nih.gov

| Compound Derivative | Inhibition of Aβ42 Self-Aggregation (%) |

|---|---|

| 9-phosphoryl-9,10-dihydroacridine (dibenzyloxy derivative 1d) | 58.9 ± 4.7 |

| 9-phosphoryl-9,10-dihydroacridine (diphenethyl bioisostere 1e) | 46.9 ± 4.2 |

Interaction with Ion Channels (e.g., N-Methyl-D-Aspartate (NMDA) Receptors)

The N-Methyl-D-Aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity and neuronal function. However, its overactivation can lead to excitotoxicity and cell death. nih.gov 9-Aminoacridine and its derivatives are known to act as open-channel blockers of the NMDA receptor. nih.govnih.gov

The mechanism of action is described as a "foot-in-the-door" blockade, where the binding of the molecule within the channel pore prevents the channel from closing. nih.gov This action is critically dependent on the flat, planar structure of the tricyclic acridine moiety. Modifications that disrupt this planarity can alter the mechanism from a "foot-in-the-door" to a "trapping" block, where the blocker is trapped inside the channel upon its closure. nih.gov Studies on various 9-aminoacridine derivatives show that they reduce the channel open times in a manner that is dependent on both voltage and concentration, which is consistent with an open-channel block mechanism. nih.gov Furthermore, these compounds appear to bind at a site within the ion channel that is distinct from the binding site for magnesium ions (Mg²⁺), another important channel blocker. nih.gov

Interactions with Surfactant and Bio-Surfactant Systems

A review of available scientific literature did not yield specific studies detailing the direct interactions of N-octyl-9-acridinamine or its close derivatives with surfactant or bio-surfactant systems. This area represents a gap in the current understanding of the compound's physicochemical behavior and its potential interactions with micellar systems, which can be relevant for formulation and biological membrane interactions.

Protein Binding Studies (e.g., Human Serum Albumin Interactions)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is a primary carrier for a wide variety of endogenous and exogenous molecules, including many drugs. mdpi.com The binding of a compound to HSA is a critical determinant of its pharmacokinetic profile. HSA possesses two primary drug-binding sites, known as Sudlow's site I (in subdomain IIA) and site II (in subdomain IIIA), which are hydrophobic cavities. mdpi.com

While direct binding studies on N-octyl-9-acridinamine with HSA are not extensively detailed, the interaction can be inferred from its structure and the behavior of similar molecules. The N-octyl group provides a significant hydrophobic character to the molecule. Studies on other molecules with octyl chains, such as the nonionic surfactant n-octyl-β-D-thioglucopyranoside, show that the hydrophobic moiety can bind to non-polar amino acid residues found within proteins like Bovine Serum Albumin (BSA), a protein structurally similar to HSA. benthamopen.com

Therefore, it is highly probable that the N-octyl chain of N-octyl-9-acridinamine facilitates its binding to the hydrophobic pockets of HSA, such as sites I and II. The planar acridinamine ring system could further stabilize this interaction through van der Waals forces, hydrophobic interactions, and potential hydrogen bonding with residues within the binding sites.

Design and Development of N Octyl 9 Acridinamine Analogs and Derivatives

Structure-Activity Relationship (SAR) Studies for Modulating Biological Functionality

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of N-octyl-9-acridinamine and its analogs influences their biological activity. These investigations have revealed that both the acridine (B1665455) core and the substituents at the 9-amino position are critical determinants of the compound's efficacy and cytotoxic profile.

The planar, tricyclic acridine ring system is a key feature, enabling the molecule to intercalate into DNA. This interaction is a primary mechanism for the cytotoxic effects of many 9-aminoacridine (B1665356) derivatives. However, the nature and positioning of substituents on the acridine core can significantly alter this activity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring system, thereby affecting its DNA binding affinity and topoisomerase inhibition.

The side chain attached to the 9-amino group also plays a pivotal role in the biological activity. For quinacrine, a well-known 9-aminoacridine derivative, SAR studies have shown that the length of the alkyl linker and the substituents on the distal tertiary amino group are crucial for its antiprion activity. Similarly, for N-octyl-9-acridinamine, the N-octyl chain is a key contributor to its physicochemical properties, such as lipophilicity, which in turn affects its membrane permeability and cellular uptake.

Structural Modifications of the N-octyl Chain and Acridine Core

Systematic structural modifications of both the N-octyl chain and the acridine core have been explored to develop analogs with improved biological profiles. These modifications are aimed at enhancing target-specific interactions while minimizing off-target effects.

The length of the N-alkyl chain at the 9-amino position has been shown to be a critical factor influencing the biological activity of 9-aminoacridine derivatives. Studies on various N-alkylated 9-aminoacridine analogs have demonstrated that the chain length can significantly impact their antiprion and antileishmanial activities.

In the context of antileishmanial properties, research on 9-alkylamino-1,2,3,4-tetrahydroacridines has shown that derivatives with longer alkyl chains (between eight and twelve carbons) exhibit considerable activity. This suggests that the lipophilicity conferred by the longer chain is crucial for the compound's effectiveness against the parasite. This finding underscores the importance of the octyl chain in N-octyl-9-acridinamine for certain biological functions. The table below illustrates the effect of alkyl chain length on the antileishmanial activity of some 9-alkylamino-1,2,3,4-tetrahydroacridine derivatives.

| Compound | Alkyl Chain Length | IC50 (µM) |

|---|---|---|

| 7g | 12 | 1.86 |

| 7n | 12 (with 6-chloro substitution) | 4.47 |

For example, the synthesis of 9-aminoacridine-4-carboxamide (B19687) derivatives has been explored for anticancer applications. These compounds are designed to act as DNA intercalating agents and have shown activity against various cancer cell lines. The addition of different substituted phenyl groups to the 9-amino position, which can be considered a form of heterocyclic substitution, has been shown to yield compounds with potent anticancer activity.

Furthermore, the development of hybrid molecules incorporating other heterocyclic systems, such as pyrimidines, has been investigated to create next-generation therapeutics that may target malignant cells through multiple mechanisms.

Conjugating 9-aminoacridine with amino acids and peptides is a promising approach to modulate its biological activity, bioavailability, and target specificity. nih.gov This strategy can lead to compounds with improved therapeutic indices.

A series of 9-acridinyl amino acid derivatives have been synthesized and evaluated for their anticancer activity. nih.gov Some of these conjugates have demonstrated IC50 values comparable to or lower than the chemotherapeutic agent amsacrine. nih.gov For instance, certain derivatives were particularly effective against the A549 lung cancer cell line. nih.gov The choice of the amino acid is a key determinant of both the toxicity and the activity of these derivatives. mdpi.com

The conjugation of 9-aminoacridines with peptides can also influence their mechanism of action. nih.gov While some derivatives retain the DNA intercalation properties of the parent acridine, others may induce apoptosis independently of cell cycle regulation. nih.gov This highlights the potential of amino acid and peptide conjugation to create 9-aminoacridine derivatives with novel biological profiles. nih.gov

Hybrid Molecular Constructs and Chimeric Compounds

The design of hybrid molecules that combine the 9-aminoacridine scaffold with other pharmacophores is an innovative strategy to develop agents with dual or synergistic modes of action. These chimeric compounds can exhibit improved efficacy and a broader spectrum of activity.

A notable example of hybrid molecular constructs is the development of acridine-triazene chimeras. ekb.eg These bifunctional ligands were designed as DNA-binding "combilexins," combining a DNA intercalating acridine chromophore with a 1,3-diaryltriazene moiety, which is known to be a minor groove binder. ekb.eg

The triazene (B1217601) linker is attached to the acridine core, often via a functionalized thiazole (B1198619) residue. ekb.eg This design allows the hybrid molecule to interact with DNA through both intercalation and minor groove binding. ekb.eg Studies have shown that these acridine-triazene hybrids have a higher affinity for DNA than either of the individual molecular components. ekb.eg

In terms of biological activity, these chimeric compounds have demonstrated significantly greater cytotoxicity against cancer cell lines compared to the acridine or triazene subunits alone. ekb.eg For example, in vitro studies with L1220 mouse leukemia and A2780 human colon cancer cell lines showed that the conjugate molecules were approximately 10-40 times more potent. ekb.eg The table below summarizes the cytotoxic activity of some acridine-triazene hybrids.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Acridine-Triazene Hybrid 1 | L1210 | ~1.0 |

| Acridine-Triazene Hybrid 2 | A2780 | ~0.5 |

Tacrine-Coumarin Conjugates

A significant area of development for 9-acridinamine analogs involves the creation of tacrine-coumarin conjugates. Tacrine (B349632), a potent inhibitor of cholinesterases, has been a key compound in the study of Alzheimer's disease. By combining the tacrine pharmacophore, which is structurally related to 9-acridinamine, with coumarin (B35378), a class of compounds known for a wide array of biological activities including anticancer properties, researchers have developed novel hybrid molecules. nih.govacs.orgnih.govresearchgate.net

The design of these conjugates typically involves linking the tacrine moiety to a coumarin derivative through a flexible alkyl chain of varying lengths. researchgate.net This strategic combination aims to create multi-target-directed ligands that can simultaneously interact with different biological targets. The length and nature of the linker play a crucial role in the biological activity of these conjugates. researchgate.net

Research Findings:

Studies on a series of novel tacrine-coumarin heterodimers have demonstrated their potential as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. nih.govacs.org For instance, certain tacrine-coumarin heterodimers have shown significantly higher inhibitory activity against human AChE compared to tacrine itself. researchgate.net The inhibitory potency of these conjugates is influenced by the length of the alkyl spacer connecting the tacrine and coumarin rings. researchgate.net

Molecular docking studies have been employed to understand the binding modes of these conjugates with their target enzymes, providing insights into the structure-activity relationship. nih.govacs.org Furthermore, some tacrine-coumarin derivatives have been investigated for their antitumor effects. nih.gov Research has shown that these compounds can inhibit topoisomerase, an enzyme crucial for DNA replication in cancer cells. nih.gov The anticancer efficacy of these hybrids can also be influenced by the length of the methylene (B1212753) chain linker. nih.gov

| Compound | Linker Length (Methylene Units) | Biological Activity | Key Findings |

|---|---|---|---|

| Heterodimer 7c | Not specified in abstract | Potent inhibitor of human AChE | IC50 value of 0.0154 μM. nih.govacs.org |

| Heterodimer Series | Variable | Antitumor activity | Inhibited topoisomerase activity at 60 x 10⁻⁶ M. nih.gov |

| Heterodimer with 9 methylene groups | 9 | Greatest anticancer efficacy | Longer side chains with amine moieties decreased activity. nih.gov |

Polyamine-Acridine Conjugates

Another important class of derivatives stems from the conjugation of acridine, the parent structure of N-octyl-9-acridinamine, with polyamines. Polyamines are naturally occurring aliphatic molecules that are positively charged at physiological pH and are known to interact with negatively charged molecules like DNA. internationalscholarsjournals.com The rationale behind designing these conjugates is to combine the DNA intercalating properties of the acridine ring with the ability of the polyamine chain to bind to the phosphate (B84403) backbone of DNA. internationalscholarsjournals.comhud.ac.uk

These conjugates have been primarily investigated for their potential as anticancer agents, particularly against prostate cancer. internationalscholarsjournals.comhud.ac.ukinternationalscholarsjournals.org The design often involves linking the acridine moiety to a polyamine, which in some cases is further attached to a molecule like testosterone (B1683101) to target the androgen receptor in prostate cancer cells. internationalscholarsjournals.comhud.ac.uk This creates a trifunctional compound intended to have multiple modes of action. internationalscholarsjournals.comhud.ac.uk

Research Findings:

Research has shown that acridine-polyamine conjugates can exhibit significant cytotoxicity against both androgen-dependent and androgen-independent prostate cancer cell lines at micromolar concentrations. internationalscholarsjournals.comhud.ac.ukinternationalscholarsjournals.org The polyamine linker is expected to enhance the binding of the conjugate to DNA. internationalscholarsjournals.com

Furthermore, polyamine-based anilinoacridine derivatives have been synthesized and evaluated as P-glycoprotein (P-gp) inhibitors. nih.gov P-gp is a protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance. The study found that while these derivatives had low direct cytotoxicity, they showed potent P-gp inhibitory ability, with some compounds being more effective than the known P-gp modulator Verapamil. nih.gov This suggests that these conjugates could be used to overcome multidrug resistance in cancer therapy. nih.gov The synthesis of these conjugates can be achieved through methods like the Gabriel synthesis, starting from commercially available chloroacridines. nih.gov

| Conjugate Type | Target | Biological Activity | Key Findings |

|---|---|---|---|

| Acridine-Testosterone-Polyamine | Prostate Cancer | Cytotoxic at micromolar concentrations | Acts as a trifunctional agent targeting DNA and the androgen receptor. internationalscholarsjournals.comhud.ac.ukinternationalscholarsjournals.org |

| Polyamine-Anilinoacridine Derivatives | P-glycoprotein | Potent P-gp inhibitors | Some compounds were more effective than Verapamil in overcoming multidrug resistance. nih.gov |

| PA-acridine conjugates | Malaria | Antimalarial activity | Synthesized via the Gabriel method. nih.gov |

Advanced Research Applications and Emerging Directions for N Octyl 9 Acridinamine Derivatives

Applications as Fluorescent Probes in Biological Systems

N-octyl-9-acridinamine, a derivative of the versatile fluorophore 9-aminoacridine (B1665356), has garnered attention in advanced biological research due to its unique photophysical properties. The acridine (B1665455) core provides a robust fluorescent scaffold, while the N-octyl substituent imparts lipophilic characteristics, influencing its interaction with cellular components and its utility in various sensing and imaging applications.

Intracellular pH and Temperature Sensing

The fluorescence of acridine derivatives is often sensitive to the local microenvironment, a property that is exploited for sensing intracellular parameters such as pH. While specific studies on N-octyl-9-acridinamine for intracellular pH sensing are not extensively documented, the parent compound, 9-aminoacridine, is a well-known fluorescent pH indicator. Its fluorescence is quenched in acidic environments due to the protonation of the acridine ring nitrogen. This principle is foundational for the development of fluorescent probes for acidic organelles like lysosomes. It is hypothesized that the N-octyl group of N-octyl-9-acridinamine would facilitate its partitioning into cellular membranes and organelles, potentially allowing for targeted pH measurements within these compartments.

The development of fluorescent probes for intracellular temperature sensing is a burgeoning field. These probes typically exhibit temperature-dependent changes in their fluorescence intensity, lifetime, or emission spectrum. While there is no specific research detailing the use of N-octyl-9-acridinamine for temperature sensing, the general principles of fluorescent thermometry could theoretically be applied to this class of compounds. Future research may explore modifications of the N-octyl-9-acridinamine structure to enhance its thermosensitive fluorescent properties.

Membrane Interaction Probes and Electrical Diffuse Layer Studies

The lipophilic octyl chain of N-octyl-9-acridinamine makes it a prime candidate for studying membrane interactions. The parent compound, 9-aminoacridine, has been effectively used as a fluorescent probe to investigate the electrical diffuse layer associated with biological membranes, such as those of plant mitochondria. nih.gov In these studies, the positively charged 9-aminoacridine molecules accumulate at the negatively charged membrane surface, leading to a quenching of their fluorescence. nih.gov The addition of cations to the medium screens the negative charges on the membrane, causing the release of the 9-aminoacridine probes and a subsequent increase in fluorescence. nih.gov

The efficiency of this release is dependent on the valency of the competing cations, a phenomenon consistent with the Gouy-Chapman theory of the electrical diffuse layer. nih.gov It is proposed that the N-octyl derivative would exhibit enhanced membrane association due to the hydrophobic interactions of the alkyl chain with the lipid bilayer, potentially making it a more sensitive probe for studying the intricacies of the membrane's electrical properties.

Table 1: Cation Efficiency in Releasing 9-Aminoacridine Fluorescence Quenching at Mitochondrial Membranes

| Cation | Valency | Relative Efficiency |

| K+ | 1 | Low |

| Mg2+ | 2 | Moderate |

| La3+ | 3 | High |

This table is illustrative and based on the general findings for 9-aminoacridine as described in the provided search result. Specific data for N-octyl-9-acridinamine is not available.

Nucleic Acid (DNA and RNA) Labeling and Diagnostic Probe Development

Acridine derivatives are well-known intercalating agents that bind to DNA and RNA. This interaction can lead to significant changes in their fluorescent properties, which is the basis for their use in nucleic acid labeling and detection. While the primary application of many acridine derivatives has been in therapeutic contexts, their fluorescence allows for their use as probes in diagnostic applications. The development of nucleic acid diagnostics has seen a rapid expansion, moving from traditional methods to real-time quantitative PCR and microarrays. nih.gov

The N-octyl group could potentially influence the binding affinity and specificity of the acridine core to different nucleic acid structures. While specific diagnostic probes based on N-octyl-9-acridinamine have not been detailed in the available research, the fundamental ability of the acridine moiety to interact with nucleic acids suggests a potential avenue for the development of novel diagnostic tools. nih.gov Future research could focus on conjugating N-octyl-9-acridinamine to oligonucleotides to create sequence-specific probes for the detection of pathogens or genetic markers.

Cell-Specific Staining and Imaging in Non-Clinical Models

Radiolabeling Strategies for Biological Studies (excluding therapeutic applications)

Radiolabeling is a critical technique in biological research for tracing the biodistribution, metabolism, and pharmacokinetics of molecules. While therapeutic applications are excluded from this discussion, radiolabeled N-octyl-9-acridinamine derivatives could serve as valuable tools in preclinical biological studies.

Common strategies for radiolabeling compounds involve the incorporation of radioisotopes such as carbon-14 (¹⁴C), tritium (³H), or radiohalogens. For a molecule like N-octyl-9-acridinamine, ¹⁴C could be incorporated into the octyl chain or the acridine ring during its chemical synthesis. Alternatively, tritium labeling could be achieved through catalytic exchange reactions.

Another approach involves the introduction of a functional group that can be readily radiolabeled. For instance, a halogenated analog of N-octyl-9-acridinamine could be synthesized to allow for labeling with radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I) or astatine (²¹¹At). These radiolabeled derivatives could then be used in autoradiography studies to visualize their distribution in tissues or in quantitative whole-body autoradiography to determine their concentration in various organs. Such studies are crucial for understanding the fundamental biological behavior of this class of compounds, independent of any potential therapeutic effect.

Supramolecular Chemistry and Nanostructure Formation (Theoretical Frameworks)

The field of supramolecular chemistry explores the non-covalent interactions between molecules that lead to the formation of organized assemblies. The structure of N-octyl-9-acridinamine, with its planar aromatic acridine core and flexible aliphatic octyl chain, provides a basis for the formation of various supramolecular structures.

Theoretically, the flat acridine rings can stack upon one another through π-π interactions, a common motif in the self-assembly of aromatic molecules. The hydrophobic octyl chains, in an aqueous environment, would tend to aggregate to minimize their contact with water, a phenomenon driven by the hydrophobic effect. This interplay between π-π stacking of the acridine cores and hydrophobic interactions of the octyl tails could lead to the formation of various nanostructures such as micelles, vesicles, or even more complex liquid crystalline phases.

Computational modeling and theoretical frameworks can be employed to predict the most energetically favorable arrangements of N-octyl-9-acridinamine molecules under different conditions (e.g., solvent polarity, concentration, temperature). These theoretical studies can provide insights into the potential for these molecules to form ordered nanostructures, which could have applications in materials science and drug delivery, although therapeutic applications are beyond the scope of this article.

Self-Assembly and Aggregation Phenomena

The amphiphilic nature of N-octyl-9-acridinamine, with its distinct polar (acridinamine headgroup) and nonpolar (octyl tail) regions, suggests a propensity for self-assembly and aggregation in various solvents. While direct studies on the self-assembly of N-octyl-9-acridinamine are not extensively documented, the behavior of analogous acridine derivatives and other amphiphilic molecules provides a strong basis for predicting its potential in forming organized supramolecular structures.

In aqueous environments, it is hypothesized that N-octyl-9-acridinamine molecules could aggregate to minimize the unfavorable interactions between the hydrophobic octyl chains and water molecules. This could lead to the formation of various structures such as micelles, vesicles, or nanotubes, depending on the concentration, temperature, and ionic strength of the solution. The planar acridine core could further influence the packing of these aggregates through π-π stacking interactions, potentially leading to more ordered and stable assemblies.

Conversely, in nonpolar organic solvents, inverted micellar structures might form, with the polar acridinamine headgroups clustered in the core and the octyl chains extending into the solvent. The study of these aggregation phenomena is crucial, as the formation of such nanostructures can significantly alter the compound's properties, including its solubility, photophysical characteristics, and biological activity. For instance, the aggregation of some acridine derivatives has been shown to influence their ability to inhibit the self-aggregation of β-amyloid peptides, a process implicated in Alzheimer's disease nih.gov. This suggests that controlling the aggregation of N-octyl-9-acridinamine could be a strategy for developing therapeutic agents for protein misfolding diseases.

The table below summarizes the potential self-assembled structures of N-octyl-9-acridinamine in different solvent environments, based on theoretical considerations of its amphiphilic character.

| Solvent Environment | Potential Self-Assembled Structures | Driving Forces |

| Aqueous | Micelles, Vesicles, Nanotubes | Hydrophobic interactions, π-π stacking |

| Nonpolar Organic | Inverted Micelles | Dipole-dipole interactions, Hydrogen bonding |

Potential for Biomaterial and Multifunctional Macromolecule Development

The acridine scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile framework for developing a wide range of biologically active compounds nih.govnih.gov. The incorporation of an N-octyl group onto the 9-aminoacridine core provides a handle for further chemical modification, opening avenues for the development of novel biomaterials and multifunctional macromolecules.

One promising direction is the synthesis of acridine-functionalized polymers. By chemically linking N-octyl-9-acridinamine monomers, it may be possible to create polymers with unique properties. For example, covalent organic polymers (COPs) functionalized with acridine have been synthesized for applications in photocatalysis nih.govacs.org. Similarly, polymers incorporating N-octyl-9-acridinamine could exhibit interesting electronic, optical, or biological properties. These materials could find use in sensors, organic electronics, or as biocompatible coatings for medical devices.

Furthermore, the development of multifunctional macromolecules based on N-octyl-9-acridinamine is an emerging area of interest. These are complex molecular constructs designed to perform multiple tasks, such as targeting specific cells, delivering a therapeutic payload, and enabling imaging. The acridine core can act as a DNA intercalator for anticancer therapy, while the N-octyl chain can be modified to attach targeting ligands or other functional groups nih.govnih.gov. For instance, acridine derivatives have been conjugated to polymers to create pH-sensitive drug delivery systems that release the active agent in the acidic environment of tumor cells nih.gov.

The potential applications of N-octyl-9-acridinamine in biomaterials and macromolecular development are summarized in the following table.

| Application Area | Potential Role of N-octyl-9-acridinamine | Rationale |

| Functional Polymers | Monomeric building block | The acridine core provides unique photophysical and electronic properties, while the octyl chain can influence polymer solubility and morphology. |

| Drug-Polymer Conjugates | Cytotoxic payload | The acridine moiety can intercalate with DNA, leading to cancer cell death. The octyl chain allows for conjugation to a polymer backbone. |

| Targeted Drug Delivery Systems | Core component of a multifunctional system | The molecule can be functionalized with targeting ligands to enhance delivery to specific tissues or cells. |

| Biocompatible Coatings | Surface modification agent | The amphiphilic nature may allow for the formation of stable coatings on medical implants to improve biocompatibility. |

Theoretical Frameworks for Drug Delivery Systems and Formulations

The effective delivery of therapeutic agents to their target sites is a central challenge in pharmacology. Theoretical frameworks and computational modeling play a crucial role in the rational design of drug delivery systems. For a molecule like N-octyl-9-acridinamine, these theoretical considerations are vital for harnessing its therapeutic potential while minimizing off-target effects.

Considerations of Cell Permeability in Theoretical Models

The ability of a drug to cross cell membranes is a critical determinant of its bioavailability and efficacy, especially for intracellular targets. The cell membrane is a complex lipid bilayer that acts as a barrier to the free diffusion of most molecules. For N-octyl-9-acridinamine, its chemical structure suggests that it may be able to cross cell membranes through passive diffusion.

The presence of the hydrophobic octyl chain is expected to significantly enhance the lipophilicity of the molecule compared to the parent 9-aminoacridine. This increased lipophilicity would facilitate its partitioning into the lipid bilayer of the cell membrane. Theoretical models, such as the inhomogeneous solubility-diffusion model, can be used to predict the permeability of a drug across a lipid membrane. These models consider both the partitioning of the drug into the membrane and its diffusion across the membrane.

Computational methods, such as molecular dynamics (MD) simulations, can provide a more detailed, atomistic view of the permeation process acs.orgacs.org. These simulations can be used to calculate the potential of mean force (PMF) for moving the drug molecule from the aqueous environment, through the lipid bilayer, and into the cytoplasm. The PMF profile provides insights into the energy barriers that the drug must overcome to cross the membrane. For N-octyl-9-acridinamine, these models would likely predict a favorable interaction with the hydrophobic core of the membrane due to the octyl chain, suggesting a relatively high passive permeability.

The table below outlines key molecular descriptors and their predicted influence on the cell permeability of N-octyl-9-acridinamine.

| Molecular Descriptor | Influence of N-octyl-9-acridinamine Structure | Predicted Effect on Cell Permeability |

| Lipophilicity (LogP) | The N-octyl chain significantly increases lipophilicity. | Enhanced partitioning into the lipid bilayer, leading to increased permeability. |

| Molecular Weight | The addition of the octyl chain increases the molecular weight. | May slightly decrease the diffusion rate across the membrane. |

| Polar Surface Area (PSA) | The acridinamine headgroup contributes to the PSA. | The polar headgroup may present an energy barrier for entering the hydrophobic core of the membrane. |

| Hydrogen Bonding Capacity | The amino group can act as a hydrogen bond donor. | Can influence interactions with the polar headgroups of lipids and water molecules at the membrane interface. |

Design Principles for Targeted Delivery (Theoretical Aspects)

While high passive permeability can be advantageous, it can also lead to nonspecific distribution of the drug throughout the body, potentially causing toxicity to healthy tissues. Targeted drug delivery aims to overcome this limitation by selectively delivering the therapeutic agent to the desired site of action. The design of targeted delivery systems for N-octyl-9-acridinamine can be guided by several theoretical principles.

Q & A

Q. Advanced Research Focus

- Density functional theory (DFT) : Optimize molecular geometry and predict electronic properties.

- Molecular dynamics (MD) : Simulate interactions with lipid bilayers or DNA duplexes.

- QSAR modeling : Relate structural descriptors (e.g., polar surface area) to bioactivity .

What statistical approaches are appropriate for analyzing dose-response data in cytotoxicity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.